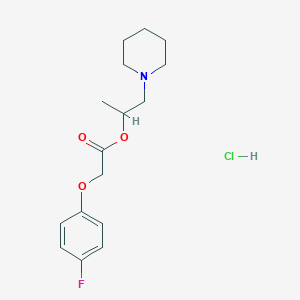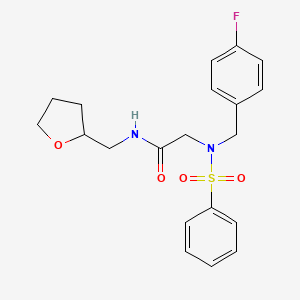![molecular formula C14H11NO6S B4019683 4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4019683.png)
4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-{[3-(2-Methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid involves multiple steps, including condensation, cyclocondensation, and reactions with thioglycolic acid and aromatic aldehydes. For instance, 2-hydroxy benzoic acid hydrazide undergoes condensation with aromatic aldehydes to yield corresponding arylidene hydrazides, which upon cyclocondensation with thioglycolic acid, form related thiazolidine derivatives (Patel & Patel, 2010). Another method involves the use of microwave-assisted synthesis for preparing thiazolidine and benzoxazinone derivatives, showcasing the versatility of synthetic approaches for these compounds (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
The molecular structure of related compounds shows an essentially planar thiazolidine moiety, to which the benzoic acid fragment is inclined at specific angles. For example, a related compound exhibits a plane with a root-mean-square deviation from planarity, showcasing the structured arrangement of benzoic acid molecules in layers, facilitated by hydrogen bonding and π-π stacking interactions (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
The chemical reactions of compounds within this class involve interactions with thiols, amines, and other reagents, leading to the formation of various adducts and derivatives. For instance, a reaction with o-aminobenzenethiol leads to the formation of thioxo and oxo derivatives, illustrating the compound's reactivity towards nucleophilic addition (Nagase, 1974).
Aplicaciones Científicas De Investigación
Photodynamic Cancer Therapy Applications
The synthesis and characterization of new compounds for use in photodynamic therapy (PDT) for cancer treatment have been explored. Research shows that compounds with specific structures, similar to the one , exhibit promising properties as Type II photosensitizers, indicating their potential in cancer therapy through mechanisms involving high singlet oxygen quantum yield and appropriate photodegradation. These properties are crucial for effective PDT, suggesting the compound's applicability in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity Evaluation
Several novel 4-thiazolidinones, structurally related to the chemical , have been synthesized and evaluated for their anticancer activity. The studies found that certain derivatives exhibit significant activity against a range of cancer cell lines, including leukemia, melanoma, and breast cancer, highlighting the therapeutic potential of these compounds in oncology (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Organic Solar Cell Applications
Research into organic solar cells has identified triazatruxene-based donor materials, incorporating structures akin to the one mentioned, as promising for photovoltaic applications. These compounds have been shown to enhance solar cell efficiency due to their favorable optoelectronic properties. The research suggests that the compound could be applied in the development of efficient, sustainable energy solutions (Khan, Iqbal, Khalid, Hussain, Braga, Hussain, & Muhammad, 2019).
Antibacterial and Antifungal Activities
The synthesis and biological evaluation of various compounds, including those structurally related to 4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, have demonstrated significant antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Propiedades
IUPAC Name |
4-[(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c1-21-11(16)7-15-12(17)10(22-14(15)20)6-8-2-4-9(5-3-8)13(18)19/h2-6H,7H2,1H3,(H,18,19)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBONPANRRQYMI-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzylthio)-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4019604.png)
![6-ethyl-2-mercapto-6-methyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4019605.png)
![2-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)decahydroisoquinoline](/img/structure/B4019616.png)
![5,5'-[(4-hydroxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4019619.png)

![3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid](/img/structure/B4019653.png)

![7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019665.png)

![4-[(cyclopropylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019689.png)
![1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B4019695.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4019702.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methylbutanamide](/img/structure/B4019705.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4019716.png)